1,3-Benzodioxole, 2-propyl-
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Overview
Description
1,3-Benzodioxole, 2-propyl-: is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with a propyl group attached to the second carbon of the dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 2-propyl- can be synthesized through the acylation of 1,3-benzodioxole. One method involves using a recyclable heterogeneous substoichiometric catalyst in a continuous process. The reaction is typically carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . Another method involves the acetalization and ketalization of various aldehydes and ketones with catechol using HY zeolite as a catalyst. The optimal conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods: Industrial production of 1,3-Benzodioxole, 2-propyl- often involves continuous flow processes to enhance efficiency, sustainability, and scalability. These methods offer advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole, 2-propyl- undergoes various chemical reactions, including acylation, alkylation, oxidation, and reduction.
Common Reagents and Conditions:
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Benzodioxole, 2-propyl- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of bioactive molecules, natural products, and fragrances.
Biology: Investigated for its potential as an auxin receptor agonist, promoting root growth in plants.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of insecticides, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth-related signaling responses in
Properties
CAS No. |
30458-34-5 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
PPNXQYSZOVMWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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